2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F4O2 This compound is characterized by the presence of a butenoic acid backbone with four fluorine atoms attached to the third carbon atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butenoic acid with a fluorinating agent such as tetrafluoromethane (CF4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways. The presence of fluorine atoms can enhance the stability and bioavailability of the compound.
Medicine: In medicinal chemistry, fluorinated esters are explored for their potential as drug candidates
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated backbone and ester group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, ethyl ester: This compound lacks the fluorine atoms, resulting in different chemical and physical properties.
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has three fluorine atoms and a keto group, making it structurally similar but with distinct reactivity.
2-Butenoic acid, 3-amino-, ethyl ester: The presence of an amino group instead of fluorine atoms leads to different chemical behavior and applications.
Uniqueness
The presence of four fluorine atoms in 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
197226-71-4 |
---|---|
Molecular Formula |
C6H6F4O2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
ethyl 3,4,4,4-tetrafluorobut-2-enoate |
InChI |
InChI=1S/C6H6F4O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3 |
InChI Key |
HLTDXIUBLGAJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.